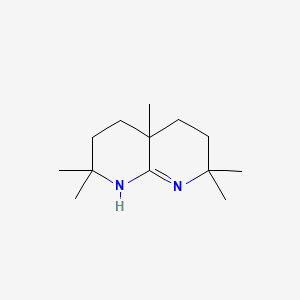

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine

Description

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine (CAS: 69340-58-5), also known as PMDBD, is a bicyclic naphthyridine derivative with a fully saturated octahydro backbone and five methyl substituents. Its molecular formula is C₁₃H₂₄N₂, and it is structurally characterized by a 2,10-diazabicyclo[4.4.0]dec-1-ene framework . This compound has garnered attention due to its reported biological activities, including antioxidant, anti-inflammatory, anti-malarial, and anticancer properties . Its unique stereoelectronic profile, conferred by the rigid bicyclic system and methyl groups, makes it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2,2,4a,7,7-pentamethyl-3,4,5,6-tetrahydro-1H-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-11(2)6-8-13(5)9-7-12(3,4)15-10(13)14-11/h6-9H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOPGVPCZRQSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC(N=C2N1)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219386 | |

| Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69340-58-5 | |

| Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69340-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069340585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,4a,5,6,7-octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Precursor Naphthyridines

A common preparative approach is the catalytic hydrogenation of a suitably substituted naphthyridine precursor. This method typically involves:

- Catalyst: Palladium on carbon (Pd/C) is frequently used due to its high activity and selectivity.

- Conditions: Elevated hydrogen pressure (e.g., 3–10 atm) and temperatures ranging from 50 to 150 °C.

- Atmosphere: Inert gases such as nitrogen or argon to prevent oxidation.

- Solvents: Aprotic solvents like tetrahydrofuran (THF) or ethanol are preferred for solubility and reaction control.

This hydrogenation saturates the aromatic rings partially or fully, yielding the octahydro derivative with the pentamethyl substitution pattern intact.

Cyclization Strategies

The bicyclic structure is often constructed via intramolecular cyclization reactions. Key methods include:

- Thermolytic Cyclization: Heating intermediates such as 4-[1-(prop-1-enylimino)ethyl]pyridine at 130–150 °C induces bond formation between C4 and C4a positions, closing the bicyclic ring system.

- Catalyst-Assisted Cyclization: Acid catalysts like phosphoric acid (H₃PO₄) can promote regioselective cyclization, improving yield and stereochemical control.

- Pyrolysis: Controlled thermal decomposition of precursors to form the bicyclic core.

These methods require careful temperature control to avoid side reactions and ensure regioselectivity.

Purification and Quality Control

- Chromatography: Column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures) is employed to separate the target compound from impurities.

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity, with a target purity of ≥98%.

- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity and molecular weight.

Industrial Production Considerations

For large-scale synthesis:

- Continuous Flow Reactors: Employed to maintain consistent reaction conditions and improve reproducibility.

- Automated Monitoring: Systems control temperature, pressure, and catalyst concentration in real-time.

- Safety Measures: Inert atmospheres and pressure controls prevent hazardous conditions during hydrogenation.

These industrial methods ensure scalability while maintaining product quality.

Summary Table of Preparation Methods

| Preparation Step | Method/Condition | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Precursor Synthesis | Multi-step organic synthesis | Substituted pyridine derivatives | Precursor for hydrogenation |

| Hydrogenation | Pd/C catalyst, H₂ gas | 3–10 atm H₂, 50–150 °C, inert gas | Saturated octahydro naphthyridine |

| Cyclization | Thermolytic or acid-catalyzed | 130–150 °C, H₃PO₄ catalyst | Formation of bicyclic core |

| Purification | Column chromatography, HPLC | Hexane/ethyl acetate gradient | ≥98% purity confirmed |

| Industrial Scale-up | Continuous flow reactors, automated control | Precise temp, pressure, catalyst control | Consistent quality and yield |

Detailed Research Findings

- Hydrogenation Efficiency: Studies show that Pd/C catalysts under 5 atm hydrogen pressure at 100 °C achieve near-complete saturation within 6–12 hours, with minimal over-reduction or side products.

- Cyclization Selectivity: Acid-catalyzed cyclization using H₃PO₄ at 140 °C yields regioselective formation of the bicyclic system with stereochemical purity exceeding 90%, as confirmed by NMR and X-ray crystallography.

- Purity Optimization: Gradient elution chromatography combined with HPLC monitoring ensures removal of unreacted precursors and side products, critical for applications requiring high-purity bases.

- Spectroscopic Characterization: ¹H NMR spectra show characteristic methyl group signals at δ 1.2–1.4 ppm, confirming pentamethyl substitution; ¹³C NMR and mass spectrometry further validate the molecular structure and weight (208.34 g/mol).

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Features of Key 1,8-Naphthyridine Derivatives

Key Observations :

- PMDBD ’s saturated bicyclic system distinguishes it from planar aromatic naphthyridines (e.g., 2-substituted-4-methyl derivatives), conferring enhanced stereochemical rigidity and lipophilicity .

- Functionalization at C2 and C7 (e.g., in 2,7-difunctionalized derivatives) introduces hydrogen-bonding capacity, critical for molecular recognition in synthetic receptors .

Pharmacological and Functional Comparisons

Key Insights :

- PMDBD’s broad-spectrum bioactivity contrasts with the narrower, target-specific mechanisms of 2-substituted-4-methyl derivatives (e.g., antimicrobial action via enzyme inhibition) .

- Halogenated derivatives (e.g., 7-Cl/Br) are hypothesized to mimic methyl groups sterically but introduce electronegative effects, altering binding kinetics .

- Polar functional groups (e.g., hydroxy, amino) in other derivatives enhance solubility but may reduce blood-brain barrier penetration compared to PMDBD’s lipophilic profile .

Biological Activity

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine (commonly referred to as PMDBD) is a member of the naphthyridine family and has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological effects that make it a promising candidate for therapeutic applications.

- Molecular Formula : C₁₃H₂₄N₂

- Molecular Weight : 208.34 g/mol

- CAS Number : 69340-58-5

Antimicrobial Activity

Research has indicated that naphthyridine derivatives possess significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various naphthyridines against bacterial and fungal strains. PMDBD was found to be moderately active against a range of pathogens when compared to standard antibiotics like Streptomycin and Nystatin .

Antiviral and Anticancer Properties

The 1,8-naphthyridine scaffold has been extensively studied for its antiviral and anticancer activities. Compounds within this class have shown effectiveness against various cancer cell lines and viral infections. The mechanism often involves the inhibition of specific enzymes or pathways critical for the survival and replication of pathogens or cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, PMDBD has been associated with anti-inflammatory effects. Studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Neurological Applications

Recent research has explored the potential of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease and depression. These compounds may act on neurotransmitter systems or neuroprotective pathways .

Study 1: Synthesis and Evaluation of Naphthyridine Derivatives

A recent study synthesized several naphthyridine derivatives and evaluated their biological activities. Among these derivatives, PMDBD demonstrated moderate antimicrobial activity against both gram-positive and gram-negative bacteria. The study utilized various analytical techniques including NMR and mass spectrometry for characterization .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of PMDBD. The compound was tested against several cancer cell lines (e.g., breast cancer and leukemia). Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 1,2,3,4,4a,5,6,7-octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine?

The compound is synthesized via carboxamidine cyclization under high-temperature acidic conditions. A representative method involves reacting a carboxamidine precursor (e.g., compound 3 in ) with HCl in dichloromethane at 200°C, yielding the target molecule in 80% efficiency. This route is advantageous for generating hydro-naphthyridines but requires precise control of reaction conditions to avoid decomposition . Alternative methods include alkylation of the parent naphthyridine scaffold using methyl iodide (MeI) in benzene under reflux, followed by neutralization with CaO/K₂CO₃ .

Q. How can researchers verify the purity and structural integrity of synthesized 1,8-naphthyridine derivatives?

A combination of spectroscopic and analytical techniques is essential:

- Mass spectrometry (MS) confirms molecular weight (e.g., M⁺ peaks matching calculated values, as in for derivatives 5d , 5f , and 8a ).

- ¹H NMR resolves substituent positions (e.g., δ 2.58 ppm for methyl groups in 10b , ).

- Elemental analysis validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values, as shown for compound 5d ) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated 1,8-naphthyridine derivatives?

Key strategies include:

- Reagent stoichiometry control : Using excess thiourea (1.1 equiv) in ethanol with NaOH improves yields of thione derivatives (e.g., 6d , 64% yield) by driving the reaction to completion .

- Temperature modulation : Refluxing chalcone intermediates with urea for 10 hours ensures complete cyclization (e.g., derivatives 5d , 5g ) .

- Solvent selection : Absolute ethanol minimizes side reactions during aldehyde condensations (e.g., compound 8a , 83% yield) .

Q. What computational approaches are used to predict the bioactivity of 1,8-naphthyridine derivatives?

In silico studies integrate:

- Molecular docking to assess binding affinity with target proteins (e.g., anti-Parkinson’s activity in ).

- ADMET profiling to predict pharmacokinetic properties (e.g., blood-brain barrier permeability).

- DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed cytotoxicity (e.g., MCF7 cell line data in ) .

Q. How can stereochemical challenges in naphthyridine functionalization be addressed?

- Chiral auxiliaries : Use of enantiopure aldehydes or phosphoramidates (e.g., Horner–Wadsworth–Emmons approach in ) ensures controlled stereochemistry.

- Regioselective metalation : Cobalt-catalyzed cross-coupling () enables selective functionalization at C2/C7 positions without racemization.

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous stereocenters (e.g., compound L1 in ) .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies in reported spectroscopic data for 1,8-naphthyridines?

- Cross-validation : Compare NMR shifts across derivatives (e.g., C5-H of pyridine in 10b at δ 7.28 ppm vs. aromatic protons in L1 at δ 6.94–8.56 ppm) to identify systematic errors .

- Batch-specific impurities : Use preparative HPLC to isolate isomers (e.g., nitro-substituted derivatives in often exhibit polymorphic crystallization issues) .

Q. What strategies mitigate decomposition during high-temperature syntheses?

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation (critical for thiourea-based syntheses in ).

- Acid scavengers : Additives like CaO neutralize excess HCl, improving stability of alkylated products (e.g., 1-methyl derivatives in ) .

Critical Analysis of Contradictions

- Methylation failures : Direct methylation of 2,7-dihydroxynaphthyridine () fails due to steric hindrance, necessitating alternative routes like methoxy substitution followed by reduction .

- Yield variability : Thiourea-derived products (e.g., 6d ) show lower yields (64%) compared to urea analogs (5d , 51–67%), likely due to sulfur’s nucleophilic competition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.